molecular formula C14H12O2 B1367068 3-METHOXYBENZOPHENONE CAS No. 6136-67-0

3-METHOXYBENZOPHENONE

Cat. No.: B1367068
CAS No.: 6136-67-0
M. Wt: 212.24 g/mol
InChI Key: VMFJVWPCRCAWBS-UHFFFAOYSA-N
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Description

3-METHOXYBENZOPHENONE, also known by its chemical formula C14H12O2, is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring, which is further connected to a phenyl group through a carbonyl group (C=O)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-METHOXYBENZOPHENONE typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-methoxybenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity. The use of automated systems ensures consistent quality and efficiency in production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for the introduction of various substituents. Halogenation, nitration, and sulfonation are common examples.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

    Oxidation: Formation of 3-methoxybenzoic acid or quinones.

    Reduction: Formation of (3-methoxyphenyl)(phenyl)methanol.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

UV Protection in Cosmetics

Sunscreens and Skincare Products
3-Methoxybenzophenone is widely used as a UV filter in sunscreens and other skincare products. It absorbs harmful ultraviolet radiation, thereby protecting the skin from sun damage. Studies have shown that it can effectively reduce UV-induced radical formation and possesses antioxidative properties, making it beneficial for skin health .

Formulation Studies
In formulation studies, this compound is often included at concentrations ranging from 4% to 6% in various cosmetic products. For instance, a study demonstrated its inclusion at 4.9% in a cosmetic formulation applied to human skin to assess its dermal absorption and efficacy as a UV filter . The results indicated that it penetrates skin layers effectively, contributing to its role as a protective agent against UV radiation.

Toxicological Research

Health Risks and Exposure
Research has highlighted potential health risks associated with this compound exposure. Epidemiological studies have linked its use to adverse reproductive outcomes and endocrine disruption. For example, chronic exposure has been associated with reduced fecundity and adverse birth outcomes in animal models . Furthermore, laboratory studies have indicated neurotoxic effects, hepatotoxicity, and nephrotoxicity at environmental levels of exposure .

Biomonitoring Studies
Biomonitoring efforts have detected this compound in urine samples from the general population, indicating widespread exposure through personal care products. The concentrations found suggest significant dermal absorption during typical use . These findings underscore the need for ongoing monitoring of its safety profile.

Environmental Impact

Plastic Stabilization
Beyond cosmetics, this compound is employed as an ultraviolet stabilizer in plastics and food packaging materials. Its ability to prevent photodegradation helps maintain the integrity of polymer materials and extends their usability . However, concerns regarding its environmental persistence and potential toxicity to aquatic life have prompted further investigation into its ecological effects.

Regulatory Perspectives

Safety Assessments
Regulatory bodies have conducted safety assessments on this compound's use in cosmetics. The Scientific Committee on Consumer Safety (SCCS) has reviewed its safety profile multiple times, concluding that while it serves as an effective UV filter, further studies are necessary to establish comprehensive safety margins for various applications .

Case Studies

Study Title Focus Findings
Toxicity Studies of Benzophenone-3Toxicological effectsIdentified associations with liver and kidney alterations in animal models.
Biomonitoring of Benzophenone-3Human exposureDetected high concentrations in urine samples indicating significant dermal absorption.
Environmental Impact AssessmentEcotoxicologyHighlighted potential risks to aquatic organisms due to leaching from plastic products.

Mechanism of Action

The mechanism of action of 3-METHOXYBENZOPHENONE involves its interaction with specific molecular targets. The methoxy group and carbonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (4-Methoxyphenyl)(phenyl)methanone: Similar structure but with the methoxy group at the para position.

    (3-Bromo-4-methoxyphenyl)(phenyl)methanone: Contains a bromine atom in addition to the methoxy group.

    (3-Hydroxyphenyl)(phenyl)methanone: Features a hydroxyl group instead of a methoxy group.

Uniqueness: 3-METHOXYBENZOPHENONE is unique due to the position of the methoxy group, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups allows for distinct interactions with molecular targets, making it valuable for various applications.

Biological Activity

3-Methoxybenzophenone, also known as benzophenone-3 (BP-3), is a compound widely used in sunscreens and personal care products due to its ability to absorb ultraviolet (UV) radiation. This article provides a comprehensive overview of the biological activity of BP-3, including its metabolism, estrogenic and anti-androgenic properties, and potential health effects based on various studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C14_{14}H12_{12}O3_3
  • Molecular Weight : 232.24 g/mol

The compound features a methoxy group attached to a benzophenone backbone, which contributes to its UV-absorbing capabilities.

Metabolism and Biotransformation

The metabolism of BP-3 involves phase I and phase II biotransformations. Studies have shown that BP-3 is primarily metabolized by cytochrome P450 enzymes in both rat and human liver microsomes. Key metabolites include:

  • 2,4-Dihydroxybenzophenone
  • 2,2'-Dihydroxy-4-methoxybenzophenone
  • 2,3,4-Trihydroxybenzophenone

These metabolites exhibit varying degrees of biological activity, particularly in relation to estrogenic effects. For instance, 2,4-dihydroxybenzophenone has been identified as having stronger estrogenic activity compared to BP-3 itself .

Estrogenic Activity

BP-3 has been demonstrated to possess estrogen-like activity in various assays. In vitro studies using estrogen-responsive cell lines have shown that certain metabolites of BP-3 can activate estrogen receptors. Notably:

  • Estrogen Receptor Activation : In assays with CHO cells, metabolites such as 2,4-dihydroxybenzophenone exhibited significant estrogenic activity .
  • Endocrine Disruption Potential : BP-3's ability to mimic estrogen raises concerns about its potential as an endocrine disruptor, especially with prolonged exposure .

Anti-Androgenic Activity

In addition to its estrogenic properties, BP-3 has been reported to exhibit anti-androgenic activity. This dual action suggests that BP-3 may interfere with normal hormonal functions:

  • In Vitro Studies : Research indicates that BP-3 can inhibit androgen receptor activity in certain cellular models .

Case Studies and Findings

  • Human Exposure : A study involving urine samples from the U.S. population found BP-3 in 96.8% of samples analyzed, with mean concentrations significantly higher in females than males . The study highlights the widespread exposure to BP-3 through personal care products.
  • Animal Studies : Research on rats and mice has shown that high doses of BP-3 can lead to alterations in body weight and changes in liver and reproductive organ function. These findings suggest potential risks associated with chronic exposure .

Summary of Toxicological Data

Study TypeFindings
Human ExposureDetected in 96.8% of urine samples; higher concentrations in females
Animal ToxicityAlterations in liver and reproductive organs at high doses
Estrogenic ActivitySignificant activation of estrogen receptors by metabolites
Anti-Androgenic ActivityInhibition of androgen receptor activity observed

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methoxybenzophenone, and what factors influence yield optimization?

  • Methodological Answer : A widely used method is the Friedel-Crafts acylation of anisole (methoxybenzene) with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Yield optimization depends on:

  • Catalyst activity : Anhydrous conditions and stoichiometric AlCl₃ improve acylation efficiency.
  • Reaction temperature : Controlled heating (40–60°C) minimizes side reactions like polyacylation.
  • Solvent choice : Dichloromethane or nitrobenzene enhances solubility of intermediates.
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) removes unreacted reagents .

Q. How can researchers ensure the purity of this compound for experimental use?

  • Methodological Answer : Purity verification requires:

  • Chromatographic methods : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (DB-5 column) to detect impurities.
  • Spectroscopic analysis : ¹H/¹³C NMR to confirm structural integrity (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.8 ppm).
  • Certified Reference Materials (CRMs) : Cross-validate against commercial CRMs (e.g., Thermo Scientific Chemicals, ≥98% purity) .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

  • Methodological Answer :

Technique Conditions Detection Limit Key Advantage
HPLC-UV C18 column, λ = 254 nm0.1 µg/mLHigh specificity for aromatic compounds
LC-MS/MS ESI+ mode, MRM transitions (e.g., m/z 228 → 105)0.01 µg/mLEnhanced sensitivity in biological/environmental samples
Sample preparation often involves solid-phase extraction (SPE) using C18 cartridges to isolate the compound from interfering substances .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.
  • Waste disposal : Collect residues in sealed containers labeled for halogenated organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photostability data for this compound derivatives?

  • Methodological Answer : Conflicting photostability results may arise from:

  • Experimental design : Standardize light exposure (e.g., UVB vs. UVA lamps, irradiance levels).
  • Matrix effects : Compare degradation rates in solvents (acetonitrile) vs. emulsified systems (creams).
  • Meta-analysis : Apply statistical tools (ANOVA, regression) to reconcile data from diverse studies .

Q. What computational modeling approaches are suitable for predicting the UV absorption spectra of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate excited-state transitions (TD-DFT/B3LYP/6-311+G(d,p)) to simulate λmax.
  • Comparative validation : Cross-check predictions with experimental UV-Vis spectra (NIST Chemistry WebBook data) .

Q. How does the introduction of methoxy groups at different positions affect the antioxidant activity of benzophenone derivatives?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:

  • Assays : DPPH radical scavenging, FRAP.
  • Key findings :
  • 2-Hydroxy-4-methoxy substitution (BP3) shows higher activity due to resonance stabilization of phenoxyl radicals.
  • 3-Methoxy substitution reduces activity compared to para-substituted analogs .

Q. What strategies mitigate interference from structurally similar compounds during the analysis of this compound?

  • Methodological Answer :

  • Chromatographic separation : Use UPLC with a pentafluorophenyl (PFP) column to resolve co-eluting analogs (e.g., 4-Methoxybenzophenone).
  • Selective extraction : Adjust pH during SPE (acidic conditions for protonation of phenolic interferents) .

Q. How can isotopic labeling techniques be applied to study the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Synthesize <sup>13</sup>C-labeled this compound via Friedel-Crafts acylation with <sup>13</sup>C-benzoyl chloride.
  • Track degradation products (e.g., hydroxylated metabolites) using LC-HRMS in simulated aquatic environments .

Q. What advanced statistical methods are recommended for interpreting multivariate data in structure-property relationship studies of this compound?

  • Methodological Answer :
  • Principal Component Analysis (PCA) : Reduce dimensionality of spectral/physicochemical data.
  • Partial Least Squares (PLS) Regression : Corrogate substituent effects (e.g., logP, Hammett constants) with bioactivity .

Properties

IUPAC Name

(3-methoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFJVWPCRCAWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498838
Record name (3-Methoxyphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6136-67-0
Record name 3-Methoxybenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6136-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methoxyphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the mixture then were added dropwise 103 grams (1 mole) of benzonitrile in 500 ml. of ether. A vigorous reaction occurred. The mixture was stirred for 16 hours, and then 500 ml. of water were gradually added. The reaction mixture then was filtered through a glass wool plug to remove excess magnesium. The ether was evaporated, and to the resulting aqueous layer were added 300 ml. of concentrated hydrochloric acid. The resulting mixture was heated on a steam bath for one hour. The product was extracted into ether, and the ether layer was washed with water, dried, and distilled to obtain 127 grams (60 percent) of m-methoxybenzophenone as a pale green liquid, b.p. 135°-139°/0.05 mm.
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103 g
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Synthesis routes and methods II

Procedure details

To the mixture of phosphorus pentachloride (3763 g, 18.1 mol) in 7500 mL of benzene, 3-methoxy benzoic acid (2500 g, 16.4 mol) was added in portions. The mixture was stirred for 50 minutes until it became homogenous. The formation of the acid chloride was controlled by TLC. After completion, the mixture was cooled down to 10° C., reactor was covered with aluminum foil and aluminium trichloride (4820 g, 36.1 mol) was added in portions (internal temperature was held up to 30° C. maximum). Stirring was continued for 18 hours at RT. The reaction was monitored by TLC (AcOEt:hex 1:9). After completion, the reaction mixture was poured into ice and was diluted with AcOEt (7 L). Then organic layer was separated and the aqueous layer was extracted with AcOEt (2×10 L, 1×6 L). Combined organic layers were washed with water (5×3 L) to pH˜6-7, saturated aqueous sodium hydrogen carbonate solution (15 L), dried (sodium sulfate), filtered and the solvent evaporated at reduced pressure to give a crude oil. The product was purified by vacuum distillation (130-139° C., 2 mbar) to obtain title compound as a (2637 g 76%) of pale yellow oil.
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3763 g
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2500 g
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7500 mL
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acid chloride
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7 L
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
3-METHOXYBENZOPHENONE
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
3-METHOXYBENZOPHENONE
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
3-METHOXYBENZOPHENONE
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
3-METHOXYBENZOPHENONE
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
3-METHOXYBENZOPHENONE
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
3-METHOXYBENZOPHENONE

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